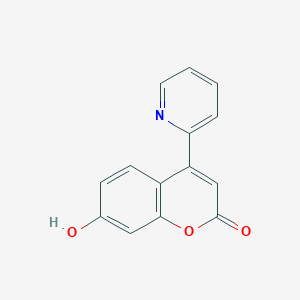
3-Ethoxyacrylic acid
Overview
Description
3-Ethoxyacrylic acid is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . It is characterized by the presence of an ethoxy group attached to the acrylic acid backbone. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
3-Ethoxyacrylic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethyl (E)-3-ethoxyprop-2-enoate with a strong base such as sodium hydroxide (NaOH). The reaction mixture is refluxed for several hours, followed by acidification to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Ethoxyacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Polymerization: It can participate in polymerization reactions to form polymers with specific properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Ethoxyacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, coatings, adhesives, and other industrial materials
Mechanism of Action
The mechanism of action of 3-ethoxyacrylic acid involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
3-Ethoxyacrylic acid can be compared with other similar compounds, such as:
Ethyl 3-ethoxyacrylate: Similar in structure but with an ester group instead of a carboxylic acid group.
3-Ethoxyacrylonitrile: Contains a nitrile group instead of a carboxylic acid group.
3-Ethoxyacryloyl chloride: Contains an acyl chloride group instead of a carboxylic acid group.
These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
(E)-3-ethoxyprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMAGJYJMLUEQE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6192-01-4 | |
| Record name | 6192-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-3-ethoxyacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of 3-Ethoxyacrylic acid ethyl ester?
A1: [, , ] this compound ethyl ester reacts with hydroxyl radicals (OH) in the atmosphere. This reaction plays a crucial role in the compound's atmospheric degradation. The rate constant for this reaction has been measured as 3.33 ± 0.122 x 10-11 cm3 molecule-1 s-1. This information helps understand the compound's persistence and potential environmental impact.
Q2: Can this compound be used in the synthesis of other valuable compounds?
A2: [] Yes, this compound serves as a valuable building block in organic synthesis. For instance, it can be used to synthesize (3-Hydroxyacrylato-O,O′) diammineplatinum(II) complexes. These platinum(II) complexes have shown promising antitumor activity in vitro and in vivo.
Q3: Is there a correlation between the structure of acetate esters and their reactivity with hydroxyl radicals?
A3: [] Research suggests a linear correlation exists between the number of CH2 groups in a series of acetate esters (methyl acetate, ethyl acetate, n-propyl acetate, butyl acetate, and pentyl acetate) and their relative rate constants with hydroxyl radicals. This suggests that increasing the carbon chain length enhances the reaction rate with OH radicals.
Q4: Are there efficient synthetic routes for producing intermediates of pharmaceutical relevance from this compound derivatives?
A4: [] Yes, this compound can be utilized as a starting material to synthesize N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide, a key intermediate in the production of Dasatinib. This synthesis involves a multistep process, including acyl chlorination and amidation reactions. This method offers advantages such as increased yield, reduced cost, simplified operation, and high practical value.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)









![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)
![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)
